molecular formula C15H22ClN3O2 B11532064 N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Katalognummer: B11532064
Molekulargewicht: 311.81 g/mol
InChI-Schlüssel: NBTMZDDDPDCYMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure. It features a 5-chloro-2-methoxyphenyl group attached to a 3-(4-methylpiperazin-1-yl)propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate amide.

    Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to introduce the piperazine moiety.

    Final Coupling: The final step involves coupling the intermediate with a propanoyl chloride derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    N-(5-Chlor-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)butanamid: Ähnliche Struktur mit einem Butanamid anstelle von Propanamid.

    N-(5-Chlor-2-methoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamid: Ähnliche Struktur mit einer Ethylgruppe am Piperazinring.

Einzigartigkeit

N-(5-Chlor-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(5-Chlor-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel

C15H22ClN3O2

Molekulargewicht

311.81 g/mol

IUPAC-Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H22ClN3O2/c1-18-7-9-19(10-8-18)6-5-15(20)17-13-11-12(16)3-4-14(13)21-2/h3-4,11H,5-10H2,1-2H3,(H,17,20)

InChI-Schlüssel

NBTMZDDDPDCYMZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.